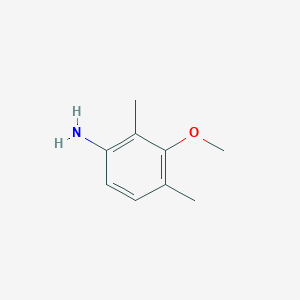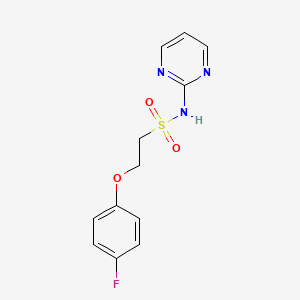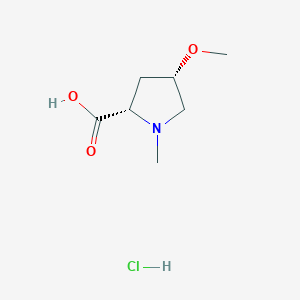
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide, also known as CMMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a member of the family of propargyl amides, which are known for their ability to inhibit the growth of cancer cells. In
科学研究应用
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has been shown to have a range of potential medical applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that this compound is able to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and division. Specifically, this compound is thought to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression. By inhibiting the activity of these enzymes, this compound is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have neuroprotective properties, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide as a research tool is its specificity. Unlike many other cancer treatments, which can have broad effects on the body, this compound targets specific enzymes involved in cancer cell growth. This makes it a potentially safer and more effective treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain forms.
未来方向
There are many potential future directions for research on (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide. One area of focus is the development of more effective formulations of the compound, which could improve its solubility and bioavailability. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to this compound treatment. Finally, there is a need for further studies to better understand the mechanism of action of this compound and to identify potential side effects or interactions with other drugs.
合成方法
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide involves the reaction of 4-methoxyphenylacetylene with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and cyanogen bromide to produce this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-4-6-13(18-2)7-5-11/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEDALOAZHOAOB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)


![(3-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2438209.png)



![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)


![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)